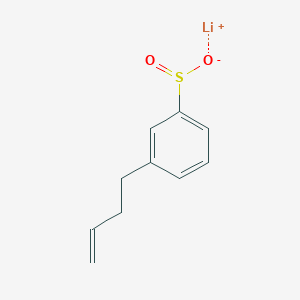![molecular formula C15H15BrN4O2 B2401982 7-(3-bromofenil)-5-etil-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxilato de metilo CAS No. 725218-48-4](/img/structure/B2401982.png)
7-(3-bromofenil)-5-etil-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . Triazole-pyrimidine hybrids have been reported to exhibit significant biological and pharmacological properties, making them of strong interest in medicinal chemistry .
Synthesis Analysis
The synthesis of triazole-pyrimidine-based compounds involves a series of steps, including the design, synthesis, and characterization of the compounds . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of triazole-pyrimidine-based compounds is characterized by the presence of a triazole ring, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The structure of these compounds is confirmed using techniques such as NMR spectroscopy and X-ray diffraction analysis .Chemical Reactions Analysis
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined using techniques such as IR spectrum and NMR spectrum . These techniques provide information about the functional groups present in the compound and their chemical shifts .Aplicaciones Científicas De Investigación
- Inhibición de c-Met: Algunos derivados de este compuesto han mostrado una potente inhibición de la proteína quinasa del factor de transición mesenquimal-epitelial (c-Met). Por ejemplo, el candidato clínico Savolitinib contiene una estructura similar e inhibe c-Met .
- Modulación de GABA A: Ciertos núcleos heterocíclicos en esta familia exhiben actividad moduladora alostérica en los receptores GABA A .
- Incorporar estos heterociclos en polímeros mejora sus propiedades. Por ejemplo, se han utilizado en materiales de células solares, contribuyendo a una mayor eficiencia y estabilidad .
- Algunos derivados han demostrado inhibición de la (\beta)-secretasa 1 (BACE-1), lo que es relevante en la investigación de la enfermedad de Alzheimer .
- Si bien no se menciona directamente para este compuesto específico, se han explorado derivados relacionados de 1,2,4-triazolo[1,5-a]pirimidina como posibles agentes anticancerígenos .
Química Medicinal
Bloques de Construcción de Polímeros
Inhibición de BACE-1
Potencial Anticancerígeno
Síntesis Ecológica
Mecanismo De Acción
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The molecular docking study showed that the compound has a favorable interaction with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of ER stress , apoptosis , and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 .
Direcciones Futuras
The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Future research could focus on further investigating the pharmacological activities of these compounds and optimizing their structures for enhanced efficacy and safety .
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116, and has a moderate effect on HepG-2 cells . The compound influences cell function by altering cell signaling pathways and gene expression, which can lead to changes in cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits enzymes, and induces changes in gene expression . For instance, it has been found to inhibit CDK2, which leads to alterations in cell cycle progression .
Propiedades
IUPAC Name |
methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c1-3-11-12(14(21)22-2)13(9-5-4-6-10(16)7-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSQGGBDENRAJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
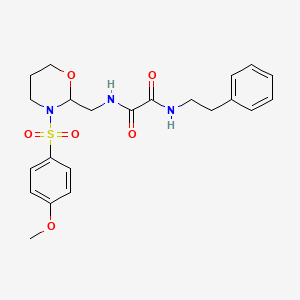

![N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2401902.png)
![Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2401904.png)
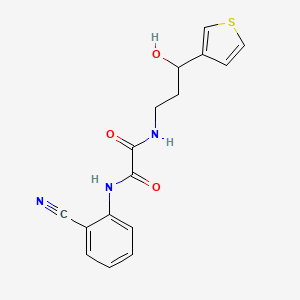
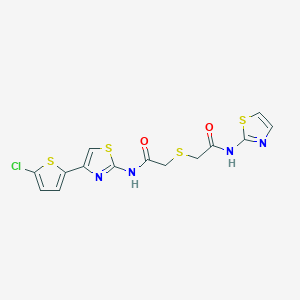


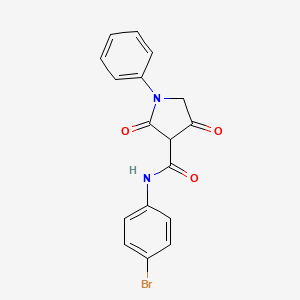


![1-(4-Hydroxybutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2401918.png)
